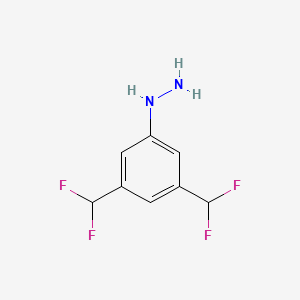
(3,5-Bis(difluoromethyl)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Bis(difluoromethyl)phenyl)hydrazine is a chemical compound with the molecular formula C8H8F4N2 and a molecular weight of 208.16 g/mol This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
The synthesis of (3,5-Bis(difluoromethyl)phenyl)hydrazine typically involves the reaction of 3,5-bis(difluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(3,5-Bis(difluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Condensation: Condensation reactions with carbonyl compounds can lead to the formation of hydrazones and related derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted phenyl oxides, while reduction may produce difluoromethyl-substituted phenylamines .
Scientific Research Applications
(3,5-Bis(difluoromethyl)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of (3,5-Bis(difluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to form covalent bonds with various biomolecules, leading to the inhibition of enzymatic activities and disruption of cellular processes. The difluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
(3,5-Bis(difluoromethyl)phenyl)hydrazine can be compared with other similar compounds, such as:
(3,5-Bis(trifluoromethyl)phenyl)hydrazine: This compound has trifluoromethyl groups instead of difluoromethyl groups, which may result in different chemical reactivity and biological activity.
(3,5-Difluoromethylphenyl)amine:
(3,5-Bis(difluoromethyl)phenyl)thiourea: This compound contains a thiourea group instead of a hydrazine group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of difluoromethyl and hydrazine functionalities, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8F4N2 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H8F4N2/c9-7(10)4-1-5(8(11)12)3-6(2-4)14-13/h1-3,7-8,14H,13H2 |
InChI Key |
ASXRLRBIIKHSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)NN)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















